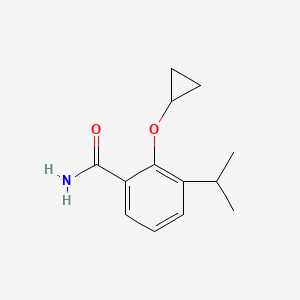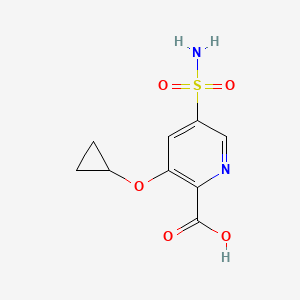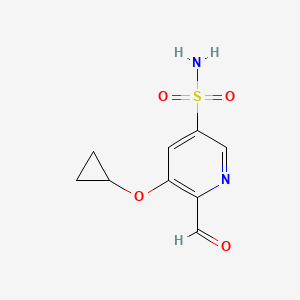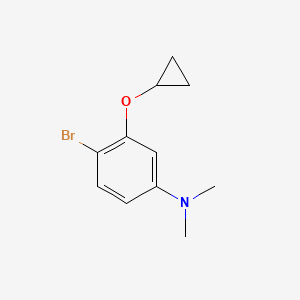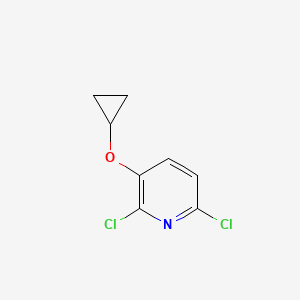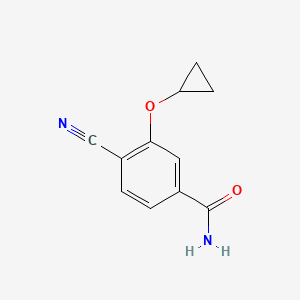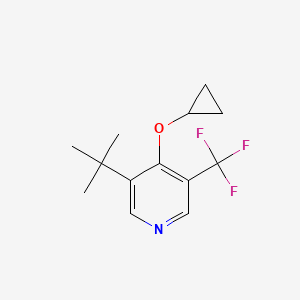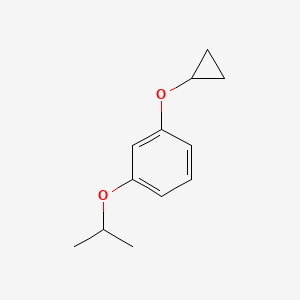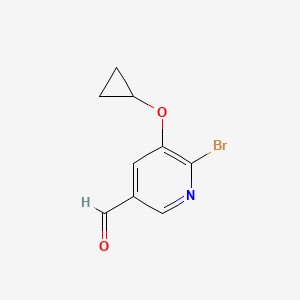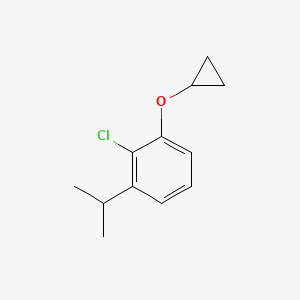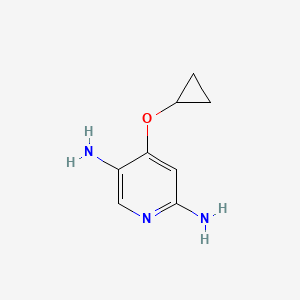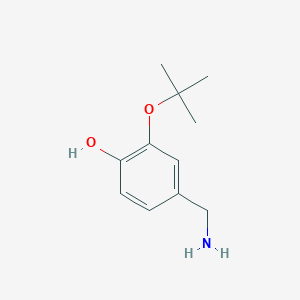
4-(Aminomethyl)-2-(tert-butoxy)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Aminomethyl)-2-(tert-butoxy)phenol is an organic compound characterized by the presence of an aminomethyl group and a tert-butoxy group attached to a phenol ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the direct introduction of the tert-butoxycarbonyl group using flow microreactor systems, which offer a more efficient, versatile, and sustainable process compared to traditional batch methods . Another approach involves the Bu4NI-catalyzed metal-free oxidation of aldehydes to form tert-butyl peresters, which can then be further modified to introduce the aminomethyl group .
Industrial Production Methods
Industrial production of 4-(Aminomethyl)-2-(tert-butoxy)phenol may involve large-scale flow microreactor systems to ensure high efficiency and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Aminomethyl)-2-(tert-butoxy)phenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and tert-butyl hydroperoxide (TBHP).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic aromatic substitution reactions typically require catalysts such as Lewis acids (e.g., AlCl3) and appropriate solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
4-(Aminomethyl)-2-(tert-butoxy)phenol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-(Aminomethyl)-2-(tert-butoxy)phenol involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds with biological molecules, while the tert-butoxy group can influence the compound’s solubility and reactivity. These interactions can affect enzyme activity, signal transduction pathways, and other cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Aminomethyl)phenol: Lacks the tert-butoxy group, resulting in different solubility and reactivity properties.
4-(tert-Butoxy)phenol: Lacks the aminomethyl group, affecting its ability to form hydrogen bonds and interact with biological molecules.
Uniqueness
4-(Aminomethyl)-2-(tert-butoxy)phenol is unique due to the presence of both the aminomethyl and tert-butoxy groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields and makes it a valuable compound for research and industrial purposes.
Eigenschaften
Molekularformel |
C11H17NO2 |
|---|---|
Molekulargewicht |
195.26 g/mol |
IUPAC-Name |
4-(aminomethyl)-2-[(2-methylpropan-2-yl)oxy]phenol |
InChI |
InChI=1S/C11H17NO2/c1-11(2,3)14-10-6-8(7-12)4-5-9(10)13/h4-6,13H,7,12H2,1-3H3 |
InChI-Schlüssel |
ILSPVIPQSWPSCY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC1=C(C=CC(=C1)CN)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


